molecular formula C34H29F3N6O5S B2418603 N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 362506-75-0

N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

Cat. No.: B2418603
CAS No.: 362506-75-0
M. Wt: 690.7
InChI Key: SKECSVUHNBEXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. This compound exhibits high affinity for TRPC5, demonstrating significant inhibitory effects that make it a valuable pharmacological tool for probing the complex physiological and pathological roles of this ion channel. Research utilizing this inhibitor is primarily focused on neuroscience and cardiology, where it is used to investigate mechanisms related to neurological disorders , cardiorenal syndromes , and cancer cell proliferation . Its mechanism of action involves blocking the TRPC5 channel, which is a non-selective cation channel permeable to sodium and calcium ions, thereby modulating downstream calcium signaling pathways. This precise targeting allows researchers to dissect the contribution of TRPC5 in various cellular processes and disease models. The compound is supplied for research purposes only and is strictly labeled 'For Research Use Only.' It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29F3N6O5S/c1-46-25-12-8-21(9-13-25)27-18-28(22-10-14-26(47-2)15-11-22)43(41-27)31(44)20-49-33-40-39-30(19-38-32(45)29-7-4-16-48-29)42(33)24-6-3-5-23(17-24)34(35,36)37/h3-17,28H,18-20H2,1-2H3,(H,38,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKECSVUHNBEXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29F3N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide represents a novel hybrid molecule with potential biological applications. This article reviews its biological activities based on recent studies, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.

Chemical Structure and Properties

The compound features a complex structure that integrates various functional groups known for their biological activity. The presence of the pyrazole and triazole moieties is particularly significant as these structures are commonly associated with diverse pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF70.39Aurora-A kinase inhibition
2HepG20.71Cell cycle arrest at S phase
3A5490.28Induction of apoptosis

These findings suggest that the target compound may also possess similar anticancer properties due to its structural analogies with effective derivatives .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been well-documented. For example, certain pyrazole compounds have shown significant in vivo antioxidant effects by reducing oxidative stress markers such as malondialdehyde (MDA) and enhancing catalase (CAT) activity in treated animal models . The incorporation of methoxyphenyl groups in the structure may further enhance the antioxidant capacity.

Other Biological Activities

In addition to anticancer and antioxidant activities, compounds with similar structural characteristics have been evaluated for their anti-inflammatory and antimicrobial properties. The presence of trifluoromethyl groups has been linked to increased potency in inhibiting specific enzymes related to inflammation and microbial growth .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines, revealing that some compounds induced apoptosis while others arrested the cell cycle at various phases. The compound's design allows for targeted action against specific cancer types.
  • Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to active sites of target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide may exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activities. Similar compounds have been evaluated for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico molecular docking studies have indicated that such compounds can bind effectively to the active sites of these enzymes, which could lead to the development of new anti-inflammatory drugs .

Agrochemical Potential

Compounds with similar structural motifs have been explored for their fungicidal and pesticidal properties. The presence of the triazole ring is particularly significant as triazoles are known for their effectiveness against a variety of fungal pathogens affecting crops. Research into derivatives of this compound could lead to new agrochemicals that enhance crop protection and yield .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes beyond those involved in inflammation and cancer. For example, its potential as a Polymerase Theta (Polθ) inhibitor has been noted in recent studies, which could have implications for cancer therapy by targeting DNA repair mechanisms in tumor cells .

Case Studies and Research Findings

Study ReferenceApplication FocusKey Findings
MDPI (2021) Anti-inflammatoryIdentified as a potential 5-LOX inhibitor through molecular docking studies.
Patent WO2024069592A1 Enzyme inhibitionSuggested use as a Polθ inhibitor with implications for cancer treatment.
ACS Publications AnticancerRelated compounds showed significant growth inhibition in multiple cancer cell lines.

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for triazole and pyrazole ring formation .
  • Catalysts : Transition-metal catalysts (e.g., Cu(I) for click chemistry) to accelerate heterocyclic coupling . Purification via column chromatography or recrystallization is essential to isolate the final product ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

  • NMR spectroscopy : Confirm regiochemistry of triazole and dihydropyrazole rings (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 732.2154) .
  • HPLC : Monitor reaction progress and purity using C18 columns with UV detection at 254 nm .

Q. What structural features influence its reactivity and stability?

Key groups include:

  • 3,4-Dihydropyrazole : Prone to oxidation under acidic conditions.
  • Trifluoromethylphenyl group : Enhances metabolic stability but may sterically hinder electrophilic substitutions .
  • Furan-2-carboxamide : Participates in hydrogen bonding with biological targets . Stability assays (e.g., pH 2–9 buffers, 37°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the sulfanyl-acetamide coupling step?

Contradictions in yield (30–70%) arise from:

  • Thiol oxidation : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) to preserve –SH groups .
  • Steric hindrance : Employ bulky bases (e.g., DBU) to deprotonate thiols without side reactions . Validate optimization via kinetic studies (e.g., in situ FTIR to track intermediate formation) .

Q. What strategies enhance selectivity for biological targets without off-target effects?

  • Structure-activity relationship (SAR) : Modify substituents on the 4-methoxyphenyl group to tune binding affinity .
  • Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using PyMOL or AutoDock to predict binding modes .
  • Metabolic profiling : Use LC-MS to identify reactive metabolites causing toxicity .

Q. How do computational methods aid in predicting its pharmacokinetic properties?

  • QSAR models : Correlate logP (calculated ~3.5) with membrane permeability .
  • ADMET prediction : Tools like SwissADME assess bioavailability (%F = 45–60%) and CYP450 inhibition risks .
  • Molecular dynamics (MD) simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 2–10 µM for anti-cancer activity) may stem from:

  • Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs) .
  • Solubility limits : Use DMSO concentrations ≤0.1% to avoid artifactual results . Cross-validate findings with orthogonal assays (e.g., Western blot for apoptosis markers) .

Comparative & Mechanistic Questions

Q. How does this compound compare structurally to analogs with similar bioactivity?

Compound Key Differences Bioactivity Impact
N-[4-(4-methoxyphenyl)...Lacks trifluoromethyl groupReduced kinase inhibition potency
N-(3,5-dimethoxyphenyl)...Additional methoxy groupsImproved solubility but higher toxicity

Q. What mechanistic insights explain its dual anti-inflammatory and anticancer effects?

  • NF-κB pathway inhibition : Blocks phosphorylation of IκBα (IC₅₀ = 1.8 µM) in macrophages .
  • Apoptosis induction : Upregulates caspase-3/7 via mitochondrial depolarization in cancer cells . Dual activity is attributed to the furan-carboxamide moiety’s redox-modulating properties .

Q. Which synthetic modifications could improve its in vivo half-life?

  • PEGylation : Attach polyethylene glycol to the furan ring to reduce renal clearance .
  • Prodrug strategies : Mask the sulfanyl group with ester linkages for pH-dependent release .
    Validate modifications using pharmacokinetic studies in rodent models (e.g., t₁/₂ ≥ 6 hrs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.